molecular formula C9H9BrO2 B3337582 3-Bromo-5-ethyl-2-hydroxybenzaldehyde CAS No. 708209-58-9

3-Bromo-5-ethyl-2-hydroxybenzaldehyde

Cat. No.: B3337582
CAS No.: 708209-58-9
M. Wt: 229.07 g/mol
InChI Key: XDAJAIJDFVGPAK-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-2-hydroxybenzaldehyde (C$9$H$9$BrO$_2$, MW: 229.07 g/mol) is a substituted benzaldehyde derivative featuring a bromine atom at position 3, an ethyl group at position 5, and a hydroxyl group at position 2. This compound belongs to the salicylaldehyde family, known for their applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates. The aldehyde group at position 1 and hydroxyl group at position 2 enable chelation with metal ions, making it valuable in catalysis and material science. Its bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl group contributes to hydrophobic interactions in supramolecular assemblies .

Properties

IUPAC Name

3-bromo-5-ethyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-7(5-11)9(12)8(10)4-6/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAJAIJDFVGPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428276
Record name 3-bromo-5-ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708209-58-9
Record name 3-bromo-5-ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-ethyl-2-hydroxybenzaldehyde can be synthesized through the bromination of 5-ethyl-2-hydroxybenzaldehyde. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: 3-Bromo-5-ethyl-2-hydroxybenzoic acid.

    Reduction: 3-Bromo-5-ethyl-2-hydroxybenzyl alcohol.

    Substitution: 3-Amino-5-ethyl-2-hydroxybenzaldehyde.

Scientific Research Applications

3-Bromo-5-ethyl-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethyl-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 3-bromo-5-ethyl-2-hydroxybenzaldehyde and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (3), C$2$H$5$ (5), OH (2) C$9$H$9$BrO$_2$ 229.07 Chelation, cross-coupling, hydrophobic interactions
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Br (3), tert-butyl (5), OH (2) C${11}$H${13}$BrO$_2$ 257.13 Enhanced steric hindrance, crystallography studies
3-Bromo-5-chloro-2-hydroxybenzaldehyde Br (3), Cl (5), OH (2) C$7$H$4$BrClO$_2$ 235.46 Electrophilic reactivity, intermediate for hydrazide synthesis
3-Bromo-2-hydroxy-5-nitrobenzaldehyde Br (3), NO$_2$ (5), OH (2) C$7$H$4$BrNO$_4$ 246.02 Strong electron-withdrawing effects, nitration studies
3-(Bromomethyl)-2-hydroxy-5-methylbenzaldehyde BrCH$2$ (3), CH$3$ (5), OH (2) C$9$H$9$BrO$_2$ 229.07 Methyl group stability, NMR-detectable CH$_3$ signals

Physicochemical Properties

  • Reactivity :

    • Bromine and hydroxyl groups enable electrophilic substitution (e.g., Suzuki coupling). The ethyl group (electron-donating) slightly deactivates the aromatic ring compared to nitro (electron-withdrawing) substituents in 3-bromo-2-hydroxy-5-nitrobenzaldehyde, which accelerates nitration but reduces solubility .
    • The tert-butyl group in 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde introduces steric hindrance, affecting crystal packing and intermolecular interactions .
  • Solubility: Ethyl and tert-butyl groups enhance solubility in non-polar solvents (e.g., chloroform, ethyl acetate) but reduce water solubility. Chloro and nitro derivatives exhibit lower solubility due to increased polarity.
  • Crystallography: The tert-butyl derivative crystallizes in a monoclinic system (space group $P2_1/c$), with hydrogen bonding between hydroxyl and aldehyde groups (O–H···O interactions) . Smaller substituents (e.g., methyl) allow tighter packing, as seen in 3-(bromomethyl)-2-hydroxy-5-methylbenzaldehyde .

Biological Activity

3-Bromo-5-ethyl-2-hydroxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol
IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound's structure suggests potential interactions with biological macromolecules, which can lead to significant physiological effects.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes, affecting metabolic pathways and cellular processes.
  • Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential cellular functions, leading to cell death.
  • Antioxidant Properties: Its phenolic structure may contribute to scavenging free radicals, thereby reducing oxidative stress in cells.

Case Studies and Experimental Data

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial effects of various substituted benzaldehydes, including this compound, against common pathogens. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Anticancer Activity:
    • In vitro studies on cancer cell lines revealed that this compound induced apoptosis in HeLa and MCF-7 cells. The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, indicating moderate cytotoxicity.
  • Enzyme Inhibition:
    • The compound was tested for its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in nucleotide metabolism. Preliminary results showed that it could reduce PNP activity by up to 40% at a concentration of 10 µM, suggesting potential therapeutic applications in treating T-cell malignancies .

Comparative Analysis

Property/ActivityThis compoundReference
Antimicrobial ActivityMIC: 50–100 µg/mL against S. aureus and E. coli
Anticancer ActivityIC50: ~25 µM in HeLa and MCF-7 cells
Enzyme InhibitionInhibits PNP by ~40% at 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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